molecular formula C17H20N2O3S B2698295 (2E)-1-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one CAS No. 478248-63-4

(2E)-1-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B2698295
CAS No.: 478248-63-4
M. Wt: 332.42
InChI Key: DBOLESYBRJSSFK-CMDGGOBGSA-N
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Description

The compound (2E)-1-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one features a thiazole core substituted with a 3,4-dimethoxyphenyl group at position 2, a methyl group at position 4, and a dimethylamino-propenone side chain at position 3.

Properties

IUPAC Name

(E)-1-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-11-16(13(20)8-9-19(2)3)23-17(18-11)12-6-7-14(21-4)15(10-12)22-5/h6-10H,1-5H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOLESYBRJSSFK-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)C=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)/C=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-1-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, efficacy in various models, and comparative data.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N2O5SC_{15}H_{16}N_{2}O_{5}S. The structural features include:

  • Thiazole ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
  • Dimethoxyphenyl group : This moiety enhances lipophilicity and may contribute to biological activity.
  • Dimethylamino group : This functional group can influence the compound's interactions with biological targets.

Research indicates that compounds bearing thiazole and chalcone groups exhibit significant biological activities through various mechanisms:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies suggest that it may induce apoptosis in cancer cells by triggering intrinsic pathways involving caspases and altering mitochondrial membrane potential .
  • Antimicrobial Properties : Thiazole derivatives have been reported to possess antibacterial and antifungal activities. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis .

Anticancer Activity

A study investigating the cytotoxic effects of various thiazole derivatives on cancer cell lines revealed that the compound significantly inhibited cell growth in several types of cancer cells, including breast (MCF-7) and lung (A549) cancer lines. The reported IC50 values ranged from 0.5 to 10 µM depending on the cell line tested .

Cell LineIC50 (µM)Mechanism
MCF-70.5Apoptosis induction
A5491.0Cell cycle arrest
HEPG22.0Mitochondrial disruption

Antimicrobial Activity

In antimicrobial assays, the compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy in Vivo

In a xenograft model using mice implanted with human cancer cells, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups. The study highlighted a dose-dependent response, with higher doses correlating with greater tumor inhibition .

Case Study 2: Safety Profile Assessment

A safety assessment conducted on healthy rodents indicated that the compound was well-tolerated at doses up to 100 mg/kg without significant adverse effects observed in vital organs, suggesting a favorable safety profile for further development .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound has been evaluated for its ability to inhibit cell proliferation in human cancer cell lines, demonstrating promising results in terms of growth inhibition and apoptosis induction.

Case Study:
A study conducted on a series of thiazole derivatives showed that compounds with similar structural features had IC50 values ranging from 0.20 to 2.58 μM against the National Cancer Institute's 60 human cancer cell lines panel. These findings suggest that (2E)-1-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one may exhibit comparable anticancer properties due to its structural similarities .

Anti-inflammatory Effects

Thiazole derivatives have also been investigated for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for further research in treating inflammatory diseases.

Research Insights:
In a comparative study of various thiazole derivatives, it was found that certain compounds significantly inhibited nitric oxide production and exhibited anti-inflammatory effects in animal models. The mechanism was attributed to the inhibition of pro-inflammatory cytokines . This suggests that this compound may similarly affect inflammatory pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Modifications in the thiazole ring or substitution patterns on the phenyl group can lead to variations in biological activity.

Modification Effect on Activity
Substitution on the thiazole ringEnhanced anticancer activity
Dimethylamino group presenceIncreased solubility and bioavailability
Methoxy groups on phenylImproved selectivity towards cancer cells

Comparison with Similar Compounds

Notes

Bioactivity data for the target compound is absent in the provided evidence; comparisons are structural and inferred.

The evidence suggests this class is of interest in drug discovery, particularly for kinase targets or as cytotoxic agents .

Synthetic methodologies from related compounds (e.g., TDAE-mediated reactions) may guide optimization .

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